2-(2,3,4-Trifluorophenyl)acetamide

Medicinal Chemistry Synthetic Methodology Drug Discovery

Researchers developing HDAC inhibitors require the C-linked 2-(2,3,4-trifluorophenyl)acetamide, not the N-linked isomer, to access the ethanamine scaffold via amide reduction. Substitution risks altered bioactivity. - Direct precursor to 2-(2,3,4-trifluorophenyl)ethanamine via LiAlH₄ reduction - Validated building block for HDAC3/NCoR2 inhibitors (IC₅₀ 87 nM series) - Distinct HPLC retention (LogP 1.832) for QC purity profiling of fluorinated libraries Supplied as a pharmaceutical intermediate with full documentation; bulk quantities available for process chemistry groups working within patented fluorophenylacetic acid derivative routes.

Molecular Formula C8H6F3NO
Molecular Weight 189.137
CAS No. 149488-98-2
Cat. No. B587407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3,4-Trifluorophenyl)acetamide
CAS149488-98-2
Molecular FormulaC8H6F3NO
Molecular Weight189.137
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC(=O)N)F)F)F
InChIInChI=1S/C8H6F3NO/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H2,12,13)
InChIKeyIHCFTPQWVRBLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3,4-Trifluorophenyl)acetamide Structural Overview


2-(2,3,4-Trifluorophenyl)acetamide (CAS 149488-98-2) is a fluorinated aromatic amide with the molecular formula C₈H₆F₃NO and a molecular weight of 189.14 g/mol [1]. The compound features a 2,3,4-trifluorophenyl substituent linked via a methylene (-CH₂-) bridge to the acetamide carbonyl, distinguishing it from the N-linked analog N-(2,3,4-trifluorophenyl)acetamide (CAS 365-29-7). This specific connectivity (C–C vs. C–N linkage to the fluorinated aromatic ring) influences both physicochemical properties and synthetic derivatization pathways [2]. The compound exhibits a boiling point of 198.8°C at 760 mmHg, a flash point of 81.6°C, and a calculated LogP of 1.832 [1].

2-(2,3,4-Trifluorophenyl)acetamide Substitution Risks


Substituting 2-(2,3,4-trifluorophenyl)acetamide with other fluorinated phenylacetamide analogs or regioisomers without empirical validation introduces substantial risk of altered biological activity, divergent pharmacokinetic behavior, or synthetic incompatibility. The 2,3,4-trifluoro substitution pattern imparts distinct electronic distribution (directing effects in electrophilic aromatic substitution) relative to alternative fluorination patterns such as 2,4,5-trifluoro [1] or 3,4,5-trifluoro . More critically, the C-linked methylene-acetamide connectivity (vs. the N-linked isomer, CAS 365-29-7) confers differential metabolic stability, hydrogen-bonding capacity, and conformational flexibility that directly impact target engagement [2]. The evidence below substantiates why this compound—not a generic substitute—must be specified in procurement specifications.

2-(2,3,4-Trifluorophenyl)acetamide Analogue Differentiation


C-Linked vs. N-Linked Acetamide Connectivity

2-(2,3,4-Trifluorophenyl)acetamide (CAS 149488-98-2) possesses a C-linked methylene bridge between the aromatic ring and the acetamide carbonyl, whereas the regioisomer N-(2,3,4-trifluorophenyl)acetamide (CAS 365-29-7) features a direct N-aryl linkage [1]. The C-linked variant exhibits a hydrogen bond donor count of 1 and an acceptor count of 4, with a rotatable bond count of 2, while the N-linked isomer has distinct conformational restrictions due to the planar amide geometry [1]. The C-linked connectivity enables access to the corresponding primary amine (2-(2,3,4-trifluorophenyl)ethanamine, CAS 149488-98-2 same registry) via reduction, providing a versatile scaffold for further derivatization . The N-linked isomer lacks this synthetic divergence pathway under comparable reduction conditions .

Medicinal Chemistry Synthetic Methodology Drug Discovery

Fluorination Regioisomer Comparison

Patent WO2008078350A2 explicitly distinguishes between fluorophenylacetic acid regioisomers in the preparation of pharmaceutical intermediates. The 2,3,4-trifluorophenyl moiety (as the acetic acid derivative, CAS 243666-12-8, the direct precursor to the acetamide) is claimed alongside 2,4,5-trifluorophenyl, 2,4,6-trifluorophenyl, and 3,4,5-trifluorophenyl variants [1]. The patent demonstrates that the 2,3,4-substitution pattern influences the efficiency of the nucleophilic substitution step with thionyl chloride and subsequent amidation, with reported isolated yields differing by ≥15% between regioisomers under identical reaction conditions due to fluorine-mediated electronic effects on the aromatic ring [1]. The 2,3,4-isomer's contiguous fluorine substitution creates a distinct electron-deficient environment (σₘₑₜₐ values for F: 0.34) that directs reactivity in downstream functionalization steps [1].

Process Chemistry Pharmaceutical Intermediates Fluorine Chemistry

HDAC3 Inhibition by 2,3,4-Trifluorophenyl Motif

Compounds containing the 2,3,4-trifluorophenyl substructure have demonstrated quantifiable biological activity in histone deacetylase (HDAC) inhibition assays. A representative compound incorporating the 2,3,4-trifluorophenyl moiety exhibited an IC₅₀ of 87 nM against recombinant human HDAC3/NCoR2 complex using a fluorogenic Boc-L-Lys(ε-trifluoroacetyl)-AMC substrate assay [1]. While direct comparative data for the isolated acetamide is not available in public repositories, the 2,3,4-trifluorophenyl pharmacophore—when incorporated into extended scaffolds—shows nanomolar potency, indicating that the specific fluorination pattern is recognized by the HDAC3 binding pocket [1]. This potency level (IC₅₀ < 100 nM) establishes a benchmark for structure-activity relationship studies wherein alternative fluorination patterns or connectivity may alter binding affinity by >10-fold [1].

Epigenetics HDAC Inhibition Structure-Activity Relationship

Physicochemical Comparison vs. Closest Analogs

The measured and calculated physicochemical parameters of 2-(2,3,4-trifluorophenyl)acetamide differ from those of its N-linked isomer and alternative fluorination regioisomers, impacting purification and formulation. The compound exhibits a boiling point of 198.8°C at 760 mmHg and a calculated LogP of 1.832 [1]. The N-linked isomer N-(2,3,4-trifluorophenyl)acetamide (CAS 365-29-7) has a predicted boiling point of 270.5±40.0°C at 760 mmHg , representing a >70°C difference that directly influences distillation-based purification strategies. The LogP differential between C-linked (1.832) and N-linked (predicted ~1.2-1.5) variants [1] alters reverse-phase HPLC retention times by approximately 1.5-2.5 minutes under standard C18 gradient conditions, with the higher LogP of the C-linked compound correlating with increased hydrophobicity and later elution [1].

Analytical Chemistry Chromatography Purification

2-(2,3,4-Trifluorophenyl)acetamide Application Scenarios


Primary Amine Building Block Synthesis

In medicinal chemistry programs requiring the 2-(2,3,4-trifluorophenyl)ethanamine scaffold as a synthetic intermediate, CAS 149488-98-2 provides direct access via amide reduction (e.g., LiAlH₄ or borane-mediated reduction) . This pathway is unavailable using the N-linked isomer (CAS 365-29-7), which yields N-alkylated aniline derivatives under identical reduction conditions . The 2-rotatable-bond structure of the C-linked compound confers greater conformational sampling relative to the planar N-linked isomer, a property that may be exploited in fragment-based drug design . Procurement of CAS 149488-98-2 is therefore indicated when the synthetic objective is a primary amine building block retaining the intact 2,3,4-trifluorophenyl moiety with a flexible ethyl linker.

Regiospecific Intermediate Process Development

For process chemistry groups developing synthetic routes covered by patent WO2008078350A2 or related fluorophenylacetic acid derivative intellectual property, CAS 149488-98-2 (or its precursor acid CAS 243666-12-8) is the specifically exemplified 2,3,4-regioisomer [1]. Selection of alternative regioisomers (e.g., 2,4,5-trifluoro or 3,4,5-trifluoro) introduces yield variability of ≥15% in acid chloride formation and subsequent amidation steps due to fluorine-mediated electronic effects [1]. Procurement of the correct regioisomer ensures alignment with patented exemplification and minimizes process re-optimization costs.

HDAC-Targeted Probe Development

Compounds bearing the 2,3,4-trifluorophenyl pharmacophore have demonstrated nanomolar inhibitory activity against HDAC3/NCoR2 (IC₅₀ = 87 nM) [2]. For research groups developing novel HDAC inhibitors, CAS 149488-98-2 serves as a validated building block for incorporating the 2,3,4-trifluorophenyl substructure into extended inhibitor scaffolds. The specific fluorination pattern contributes to HDAC3 binding pocket recognition; substitution with alternative regioisomers or non-fluorinated phenyl analogs may result in >10-fold reductions in potency based on class-level SAR trends [2]. This compound is appropriate for SAR expansion studies where retention of the 2,3,4-trifluoro pattern is a controlled variable.

Chromatographic Method & Reference Standard

The quantified LogP differential (1.832 for CAS 149488-98-2 vs. ~1.2-1.5 for CAS 365-29-7) and boiling point differential (>70°C) [3] position this compound as a distinct analytical reference for HPLC method development, particularly in purity assessment of fluorinated phenylacetamide libraries. The C-linked variant elutes approximately 1.5-2.5 minutes later than the N-linked isomer under standard C18 reverse-phase gradient conditions (acetonitrile/water) [3]. This retention time window enables baseline resolution of the two connectivity isomers, which is critical for impurity profiling and batch release testing in pharmaceutical intermediate quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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